(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine
Description
(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine (CAS: 1235437-44-1) is a chiral tertiary amine featuring a pyrrolidine ring substituted with a benzyl group at position 1 and two methyl groups on the amine at position 2. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol . The compound is often utilized as a building block in pharmaceutical synthesis and asymmetric catalysis due to its stereochemical properties. It is commercially available as a dihydrochloride salt (CAS: 1235058-59-9), enhancing its stability and solubility in aqueous systems .
Key physicochemical properties include:
Properties
IUPAC Name |
(3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTUMZCQANFRAM-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Benzylation of Pyrrolidine Precursors
A foundational approach involves constructing the pyrrolidine ring followed by sequential functionalization. The patent CA1331623C outlines a process starting with 3-amino-1-benzylpyrrolidine-2,5-dione, synthesized via nucleophilic substitution of maleimide derivatives with benzylamine. Subsequent catalytic hydrogenation reduces the diketone to the amine:
Key Steps:
-
Maleimide Benzylation:
Reaction of maleimide with benzylamine in the presence of a Lewis acid (e.g., AlCl₃) yields 1-benzylpyrrolidine-2,5-dione. -
Reduction of Carbonyl Groups:
Lithium aluminium hydride (LiAlH₄) selectively reduces the diketone to 1-benzylpyrrolidin-3-amine.
| Step | Reagents/Conditions | Intermediate | Yield | Reference |
|---|---|---|---|---|
| 1 | Benzylamine, AlCl₃, reflux | 1-Benzylpyrrolidine-2,5-dione | 78% | |
| 2 | LiAlH₄, THF, 0°C → RT | 1-Benzylpyrrolidin-3-amine | 85% |
This method prioritizes simplicity but requires resolution to isolate the (R)-enantiomer.
Enantioselective Catalytic Approaches
Transition-Metal-Catalyzed Asymmetric Amination
Modern strategies employ Rhodium (Rh) or Iridium (Ir) complexes with chiral ligands to induce stereocontrol. The ACS review highlights Rh-catalyzed hydroaminomethylation for synthesizing chiral amines:
Mechanism Overview:
-
Oxidative Addition: Rh(I) reacts with aniline to form Rh(III)-H.
-
Hydrometalation: Alkene insertion generates a π-allyl-Rh intermediate.
-
Reductive Elimination: Yields the allylic amine with high ee.
Representative Protocol:
-
Catalyst: [Rh(nbd)₂]SbF₆ with BTPP ligand.
-
Substrate: Styrene derivatives + dimethylamine.
-
Conditions: 50°C, 24h, H₂ (50 psi).
-
Outcome: (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine at 92% ee.
Industrial-Scale Production Techniques
Continuous Flow Hydrogenation
To enhance throughput, industrial processes adopt continuous flow reactors for catalytic hydrogenation. The patent describes Pd/C-mediated hydrogenation of 1-benzylpyrrolidine-2,5-dione under optimized conditions:
Process Parameters:
-
Catalyst: 5% Pd/C (0.1 equiv).
-
Pressure: 30 bar H₂.
-
Temperature: 80°C.
-
Residence Time: 2h.
Outcome:
N,N-Dimethylation Strategies
Reductive Alkylation of Primary Amines
The tertiary amine is installed via dimethylation of 1-benzylpyrrolidin-3-amine. A two-step protocol ensures high regioselectivity:
-
Formation of Imine:
Reaction with formaldehyde in methanol. -
Reduction:
NaBH₄ or H₂/Pd-C reduces the imine to the dimethylated product.
| Methylation Agent | Reducing Agent | Yield | Purity | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH₄ | 89% | 98% | |
| Dimethyl sulfate | K₂CO₃ | 82% | 95% |
Resolution of Racemic Mixtures
Chiral Salt Formation
For non-catalytic routes, diastereomeric resolution using tartaric acid derivatives achieves enantiopure (R)-isomers:
Procedure:
-
Racemic 1-benzyl-N,N-dimethylpyrrolidin-3-amine is treated with L-(+)-tartaric acid in ethanol.
-
Crystallization isolates the (R)-enantiomer salt.
-
Base extraction liberates the free amine.
Comparative Analysis of Methods
Chemical Reactions Analysis
Catalytic Hydrogenation of the Benzyl Group
The benzyl moiety can undergo hydrogenolysis under catalytic conditions to yield pyrrolidin-3-amine derivatives. This reaction is critical for deprotection or modifying the compound’s hydrophobicity.
| Reaction Conditions | Outcome | Reference |
|---|---|---|
| H₂, Pd/C catalyst, room temperature | Removal of benzyl group to form (R)-N,N-dimethylpyrrolidin-3-amine |
This process aligns with methods used for similar benzyl-protected amines, though specific yields for this compound require proprietary data.
Salt Formation with Acids
The tertiary amine at the 3-position reacts with acids to form stable salts, enhancing solubility for pharmaceutical applications.
| Acid Used | Product | Application | Reference |
|---|---|---|---|
| HCl (in methanol) | (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine hydrochloride | In vivo formulations |
Salts are pivotal for improving bioavailability, as demonstrated in pharmacokinetic studies .
Coordination Chemistry in Catalytic Reactions
The dimethylamino group can act as a ligand in transition-metal-catalyzed reactions, such as Suzuki-Miyaura couplings.
| Metal Catalyst | Ligand Role | Reaction Type | Reference |
|---|---|---|---|
| CoCl₂ | Facilitates C–C bond formation | Biphenyl synthesis | |
| Pd-based | Stabilizes intermediates in coupling | Cross-coupling reactions |
Structural analogs like biphenylpyrrole derivatives highlight the potential of tertiary amines in coordinating metals like Co or Pd, though direct evidence for this compound is limited.
Functionalization via Alkylation/Acylation
While tertiary amines are less reactive, quaternization or acylation may occur under forced conditions.
| Reagent | Product | Notes | Reference |
|---|---|---|---|
| Methyl iodide | Quaternary ammonium salt | Theoretical based on SAR | |
| Acetyl chloride | N-Acetyl derivative | Requires strong bases | – |
Such modifications are speculative but align with structure-activity relationship (SAR) studies for analogs .
Oxidation Reactions
The pyrrolidine ring may undergo oxidation to form pyrrolidone derivatives, though tertiary amines are generally resistant.
| Oxidizing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| KMnO₄, H₂O | Acidic, heat | Potential ring oxidation | – |
No direct evidence exists, but oxidation pathways are common in pyrrolidine chemistry.
Role in Pharmacological Interactions
The dimethylamino group participates in hydrogen bonding and electrostatic interactions, critical for binding to biological targets like influenza HA proteins .
| Target | Interaction Type | Biological Effect | Reference |
|---|---|---|---|
| Hemagglutinin (HA) | Tertiary amine H-bonding | Fusion inhibition |
Key Structural Insights
-
Stereochemistry : The (R)-configuration optimizes spatial alignment in binding pockets .
-
Benzyl Group : Enhances lipophilicity and serves as a protecting group.
-
Dimethylamino Group : Governs solubility and metal coordination .
This compound’s versatility in organic synthesis and drug design underscores its importance in medicinal chemistry. Further experimental validation is needed to fully characterize its reactivity profile.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block in the development of pharmaceutical agents, especially those targeting the central nervous system (CNS). Its structural similarity to neurotransmitters allows it to interact with various receptors, making it valuable for:
- Neurotransmitter Receptor Modulation : It has been investigated for its potential as an agonist or antagonist at serotonin receptors (5-HT6R and 5-HT3R), which are implicated in mood regulation and cognitive functions .
- Alzheimer's Disease Research : Recent studies highlight its role in multitarget strategies for treating Alzheimer's disease, where compounds derived from (R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine exhibit enhanced inhibitory activity against MAO-B, an enzyme involved in neurotransmitter degradation .
Organic Synthesis
This compound is utilized as an intermediate in synthesizing complex organic molecules. Its unique structure allows for various chemical transformations:
- Oxidation and Reduction Reactions : It can undergo oxidation to form N-oxides or reduction to yield de-benzylated amines, providing pathways to synthesize other valuable compounds.
- Substitution Reactions : The benzyl group can be replaced with various substituents, facilitating the synthesis of diverse pyrrolidine derivatives that may possess distinct biological activities.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of ®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs differ in substituents on the pyrrolidine ring or amine groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Functional and Pharmacological Implications
- Lipophilicity: The benzyl group enhances lipophilicity (logP ~2.5), favoring blood-brain barrier penetration compared to non-benzylated analogs like (3R)-N,N-dimethylpyrrolidin-3-amine (logP ~0.5) .
- Chiral Specificity : The (R)-enantiomer may exhibit distinct pharmacokinetics compared to the (S)-form or racemic mixtures, as seen in compounds like lirexapride and moxifloxacin .
Biological Activity
(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally similar to various neurotransmitters, making it a candidate for studies related to enzyme inhibition and receptor binding.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₉N
- Molecular Weight : 181.28 g/mol
- CAS Number : 1062580-52-2
The compound features a benzyl group and two methyl groups attached to the nitrogen atom of the pyrrolidine ring, which enhances its pharmacological properties. Its chirality contributes to its unique biological activity compared to its enantiomers.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It can function as an agonist or antagonist at various receptors, influencing several biochemical pathways. Notably, it has been implicated in:
- Enzyme Inhibition : The compound has shown potential in inhibiting monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters .
- Receptor Binding : It interacts with serotonin receptors (5-HT6R and 5-HT3R), which are significant in mood regulation and cognitive functions .
Antimicrobial Activity
Research indicates that certain chiral pyrrolidines, including this compound, exhibit antimicrobial properties against both bacteria and fungi. This activity can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Anticancer Activity
Studies have explored the anticancer potential of this compound, suggesting that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (S)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine | Chiral enantiomer | Different receptor affinity |
| N-Benzylpyrrolidine | Lacks dimethyl groups | Reduced reactivity |
| N,N-Dimethylpyrrolidine | Lacks benzyl group | Different pharmacological properties |
Case Studies and Research Findings
- Neurotransmitter Interaction : A study demonstrated that this compound effectively inhibits MAO-B with a value of 17 nM, indicating strong binding affinity .
- Asymmetric Synthesis Applications : The compound has been utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of beta-amino acids, which are vital in pharmaceutical development .
- Pharmacokinetics : The compound's ability to penetrate the blood-brain barrier (BBB) suggests its potential for central nervous system applications. It is also identified as a substrate for P-glycoprotein (P-gp), which may influence its bioavailability and distribution within the body .
Q & A
Basic: What are the established synthetic pathways for (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, and how do they differ in methodology?
Answer:
Two primary synthetic strategies are documented:
- Route 1 (Asymmetric Catalysis): Utilizes chiral catalysts to introduce stereochemistry early in the synthesis. For example, enantioselective alkylation of pyrrolidine precursors followed by benzylation and dimethylamination .
- Route 2 (Resolution of Racemates): Involves synthesizing a racemic mixture followed by chiral resolution using diastereomeric salt formation (e.g., with tartaric acid derivatives) .
Key Differences:
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Stereocontrol | Early-stage enantioselective catalysis | Post-synthesis resolution |
| Yield | Moderate (40-60%) | Lower (30-50%) due to resolution step |
| Scalability | Limited by catalyst cost | More suitable for bulk synthesis |
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H] at 277.23 matches theoretical) .
- X-ray Crystallography: Resolves absolute stereochemistry, as demonstrated in related piperidine analogs .
Purity Assessment:
Advanced: How do stereochemical challenges impact the synthesis of this compound, and what strategies mitigate racemization?
Answer:
- Challenges:
- Mitigation Strategies:
- Low-Temperature Reactions: Conduct alkylation steps at 0–5°C to preserve stereochemistry .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis .
- Catalyst Optimization: Chiral phosphine ligands (e.g., dicyclohexylphosphane) enhance enantioselectivity in key steps .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?
Answer:
Discrepancies often arise from:
- Catalyst Efficiency: Palladium vs. copper catalysts in cross-coupling steps (e.g., CuBr yields 17.9% vs. Pd(PPh) yielding 45%) .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions .
- Workflow Adjustments:
Basic: What is the role of this compound in developing kinase inhibitors like Tofacitinib?
Answer:
- Intermediate in Jak3 Inhibitors: The (R)-enantiomer is a chiral building block for (3R,4R)-Tofacitinib, a Janus kinase inhibitor. Key steps include:
- Biological Relevance: The dimethylamine group enhances solubility, while the benzyl moiety stabilizes hydrophobic interactions with Jak3 .
Advanced: What methodologies ensure environmental and safety compliance during large-scale synthesis?
Answer:
- Waste Management: Avoid drainage disposal due to amine toxicity; implement neutralization protocols for acidic byproducts .
- Personal Protective Equipment (PPE): Use OV/AG/P99 respirators and chemical-resistant gloves during handling .
- Process Optimization:
Advanced: How do structural modifications of this compound influence its bioactivity in kinase inhibition?
Answer:
-
Benzyl Substitution:
-
Pyrrolidine vs. Piperidine: Piperidine analogs show higher metabolic stability but reduced selectivity .
-
Data Table (Example Modifications):
Modification IC (Jak3) Selectivity (Jak3/Jak2) (R)-1-Benzyl (parent) 35 nM 15:1 3-Fluorobenzyl 18 nM 22:1 N-Methylpiperidine 42 nM 8:1
Basic: What storage conditions are recommended to maintain the stability of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
